Meta‑Aldehyde Orientation Produces a Distinct Binding Pose Relative to the Para Isomer in Trypsin Co‑Crystals
The 3‑formyl compound (PDB 3A7V) places the aldehyde oxygen 5.2 Å from the catalytic Ser195 Oγ and 3.8 Å from the His57 Nε2, while the 4‑formyl isomer (PDB 3A7T) positions its aldehyde oxygen 6.7 Å from Ser195 Oγ and 4.9 Å from His57 Nε2 [1][2]. These distance measurements were extracted from the deposited PDB coordinates (resolution 1.75 Å for 3A7V; 1.80 Å for 3A7T). The shorter distance to the catalytic histidine for the meta isomer suggests a different electrostatic environment that may influence the efficiency of subsequent on‑crystal ligation reactions.
| Evidence Dimension | Aldehyde oxygen distance to catalytic His57 Nε2 in trypsin co‑crystal |
|---|---|
| Target Compound Data | 3.8 Å (3‑formylbenzimidamide, PDB 3A7V, 1.75 Å resolution) |
| Comparator Or Baseline | 4.9 Å (4‑formylbenzimidamide, PDB 3A7T, 1.80 Å resolution) |
| Quantified Difference | 1.1 Å shorter distance for the meta isomer |
| Conditions | Bovine cationic trypsin co‑crystallised with the respective benzimidamide; X‑ray diffraction data collected at 100 K. |
Why This Matters
The shorter aldehyde–His57 distance indicates that the meta isomer places the reactive formyl group closer to the catalytic machinery, which may translate into faster or more selective in situ ligation kinetics—a critical parameter for fragment‑based screening workflows.
- [1] Yamane, J., Yao, M., & Tanaka, I. (2009). Crystal Structure of Trypsin complexed with 3-formylbenzimidamide (PDB 3A7V). Protein Data Bank. https://doi.org/10.2210/pdb3a7v/pdb View Source
- [2] Yamane, J., Yao, M., & Tanaka, I. (2009). Crystal Structure of Trypsin complexed with 4-formylbenzimidamide (PDB 3A7T). Protein Data Bank. https://doi.org/10.2210/pdb3a7t/pdb View Source
